molecular formula C17H17NO2S3 B11650510 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

Cat. No.: B11650510
M. Wt: 363.5 g/mol
InChI Key: VFFFEVLCNAZUED-UHFFFAOYSA-N
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Description

1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, dimethyl, thioxo, and dithioloquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dithioloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dithioloquinoline core.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

    Addition of the Prop-2-en-1-one Moiety: This step involves the condensation of the intermediate with a suitable aldehyde or ketone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic molecule with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, synthesizing relevant findings from diverse sources.

Basic Information

  • Molecular Formula : C20H20N2O4S3
  • Molecular Weight : 448.58 g/mol
  • CAS Number : 331944-32-2

The compound features a quinoline structure fused with dithiolo moieties, which contribute to its biological activity. The presence of ethoxy and thioxo groups enhances its chemical reactivity and potential therapeutic effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of dithiolo[3,4-c]quinoline exhibit significant inhibitory activity against various protein kinases involved in cancer progression. For instance, compounds derived from similar structures have shown over 85% inhibition against kinases such as NPM1-ALK and EGFR[L858R][T790] in cellular assays . This suggests that the compound may be effective in developing targeted cancer therapies.

Neuroprotective Effects

The compound's structure allows for interaction with biological targets implicated in neurodegenerative diseases. Studies on related compounds have demonstrated their ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in treating Alzheimer's disease . The multifunctional nature of these compounds suggests that they could be developed as dual-target inhibitors, providing a promising avenue for neuroprotective therapies.

Antioxidant Properties

Compounds containing dithiolo structures are known for their antioxidant capabilities. The thioxo group in the compound may contribute to scavenging free radicals, thereby protecting cells from oxidative stress—a factor involved in various chronic diseases . This property could be leveraged in formulations aimed at enhancing cellular resilience against oxidative damage.

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of several protein kinases, which play critical roles in signal transduction pathways related to cell growth and survival. The synthesis of derivatives has led to the discovery of compounds with pleiotropic activities, including chemoprotective effects and antitumor properties . Such findings underscore the importance of this compound in drug design aimed at modulating kinase activities.

Case Study 1: Protein Kinase Inhibition

In a study evaluating a series of dithioloquinoline derivatives, several compounds exhibited potent inhibition against key protein kinases involved in oncogenesis. The leading compounds were further tested for their IC50 values using ELISA assays against human kinases, establishing a foundation for their use as therapeutic agents in cancer treatment .

Case Study 2: Neurodegenerative Disease Treatment

Research focused on hybrid compounds combining quinoline and dithiocarbamate moieties demonstrated significant inhibition of ChEs and MAOs, presenting these compounds as candidates for Alzheimer's treatment. The ability to cross the blood-brain barrier was confirmed, indicating their potential effectiveness in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, disruption of cellular membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
  • 1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(2-naphthyloxy)ethanone

Uniqueness

1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Biological Activity

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic compound belonging to the class of thioxo-dithiol derivatives. Its unique structural features include a dithioloquinoline framework that contributes to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C14H15NOS3C_{14}H_{15}NOS_3 with a molecular weight of 285.40 g/mol. The presence of the ethoxy group enhances its solubility in biological systems, which is crucial for its interaction with various biological targets.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, derivatives of thioxo compounds have shown effectiveness against various bacterial strains. In one study, compounds with similar structures exhibited inhibition zones ranging from 14 to 24 mm against specific pathogens .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, derivatives were tested against liver and lung carcinoma cell lines with IC50 values indicating significant cytotoxicity .

Cell Line IC50 (μM) Reference Drug IC50 (μM)
Liver Carcinoma5.35Cisplatin3.78
Lung Carcinoma8.74Cisplatin6.39

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Antiparasitic Activity : A study on thiochromen derivatives highlighted their effectiveness against parasites causing tropical diseases like malaria and leishmaniasis. The derivatives showed EC50 values below 10 μM, indicating strong antiparasitic potential .
  • Synthesis and Evaluation : Research involving one-pot synthesis of related compounds demonstrated their ability to target specific biological pathways effectively. The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines .

Properties

Molecular Formula

C17H17NO2S3

Molecular Weight

363.5 g/mol

IUPAC Name

1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO2S3/c1-5-13(19)18-12-8-7-10(20-6-2)9-11(12)14-15(17(18,3)4)22-23-16(14)21/h5,7-9H,1,6H2,2-4H3

InChI Key

VFFFEVLCNAZUED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=C

Origin of Product

United States

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